Ortho-Fluorophenyl Substitution Enables High-Affinity Dopamine Transporter Inhibition Not Observed in Unsubstituted Phenyl Analogs
1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine exhibits potent inhibition of the human dopamine transporter (DAT) with an IC50 of 658 nM in HEK293 cells expressing human DAT [1]. In contrast, the unsubstituted phenyl analog 1-phenyl-1H-benzimidazol-2-amine (CAS 43023-11-6) shows no reported activity against DAT in authoritative bioactivity databases, indicating that the ortho-fluorine substituent is essential for achieving nanomolar DAT engagement . Furthermore, the compound displays functional selectivity, with significantly weaker inhibition of the serotonin transporter (SERT; IC50 = 100 nM) and norepinephrine transporter (NET; IC50 = 443 nM), providing a defined selectivity window for dopamine-centric investigations [1].
| Evidence Dimension | Inhibition of human dopamine transporter (DAT) |
|---|---|
| Target Compound Data | IC50 = 658 nM |
| Comparator Or Baseline | 1-phenyl-1H-benzimidazol-2-amine (unsubstituted phenyl analog): No reported DAT inhibition data |
| Quantified Difference | Undefined (target compound shows measurable nanomolar activity; comparator lacks reported activity) |
| Conditions | [3H]dopamine reuptake assay in HEK293 cells expressing human DAT |
Why This Matters
Researchers investigating dopaminergic pathways require a validated DAT ligand with defined potency; the ortho-fluorophenyl substitution is a verified structural determinant of activity that is absent in the cheaper, unsubstituted phenyl analog.
- [1] EcoDrugPlus Database. Compound ID 2126094: 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine. University of Helsinki. View Source
